4-Methoxy-2-phenylimidazole
Overview
Description
4-Methoxy-2-phenylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions The presence of a methoxy group at the fourth position and a phenyl group at the second position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with phenylglyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under mild conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methoxy-2-phenylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Phenylimidazole: Lacks the methoxy group, leading to different chemical properties.
4-Methyl-2-phenylimidazole: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
4-Chloro-2-phenylimidazole: The presence of a chlorine atom alters its electronic properties and reactivity.
Uniqueness: 4-Methoxy-2-phenylimidazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological contexts.
Properties
IUPAC Name |
5-methoxy-2-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-7-11-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNOPPNJLAZLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570011 | |
Record name | 5-Methoxy-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128666-05-7 | |
Record name | 5-Methoxy-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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